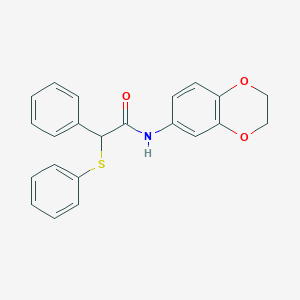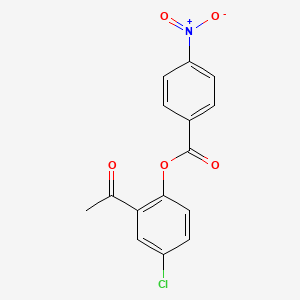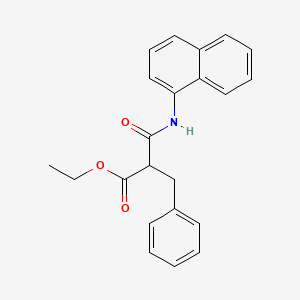![molecular formula C19H14N2O5 B4946272 (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B4946272.png)
(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a prop-2-en-1-yloxy group, and a dihydro-1,2-oxazol-5-one ring, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one typically involves multiple steps, including the formation of the oxazolone ring and the introduction of the nitrophenyl and prop-2-en-1-yloxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve continuous-flow reactors and optimization of reaction parameters to achieve efficient large-scale synthesis .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate the reactions. .
Aplicaciones Científicas De Investigación
(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different substituents on chemical reactivity.
Biology: The compound’s biological activity is investigated for potential use in drug development, particularly for its interactions with specific enzymes or receptors.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but studies suggest that it may interfere with cellular signaling processes and enzyme functions .
Comparación Con Compuestos Similares
Similar compounds to (4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one include other oxazolone derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but differ in their substituents and overall reactivity. For example, dichloroanilines are similar in that they contain an aniline ring with chlorine substitutions, but they differ significantly in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Propiedades
IUPAC Name |
(4Z)-3-(3-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-2-10-25-17-9-4-3-6-13(17)12-16-18(20-26-19(16)22)14-7-5-8-15(11-14)21(23)24/h2-9,11-12H,1,10H2/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJRJDKXLTYOKO-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Bromophenyl)-2-oxoethyl] 3-(2-phenylethynyl)benzoate](/img/structure/B4946201.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B4946209.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-isopropoxypropyl)propanamide](/img/structure/B4946226.png)
![METHYL 7-CYCLOPROPYL-3-{[(3-ETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4946228.png)
![3-bromo-N-(2-methoxyethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4946233.png)
![5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4946235.png)
![N-[(3-methyl-2-pyridinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4946239.png)

![6-bromo-3-phenyl-2-[(1-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4946265.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4946271.png)
![N~3~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B4946280.png)
![1-(1-acetyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4946282.png)
